Cas no 1804036-55-2 (7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
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- Inchi: 1S/C10H6BrNO4/c11-4-7(13)5-2-1-3-6-8(5)16-9(12-6)10(14)15/h1-3H,4H2,(H,14,15)
- InChI Key: ZUGAESNEPWCNRT-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC=C2C=1OC(C(=O)O)=N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 309
- XLogP3: 2.1
- Topological Polar Surface Area: 80.4
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081001729-250mg |
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid |
1804036-55-2 | 98% | 250mg |
$5,184.99 | 2022-04-02 | |
| Alichem | A081001729-500mg |
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid |
1804036-55-2 | 98% | 500mg |
$7,472.48 | 2022-04-02 | |
| Alichem | A081001729-1g |
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid |
1804036-55-2 | 98% | 1g |
$12,092.31 | 2022-04-02 |
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
Recent Advances in the Application of 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid (CAS: 1804036-55-2) in Chemical Biology and Pharmaceutical Research
The compound 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid (CAS: 1804036-55-2) has recently emerged as a significant building block in medicinal chemistry and chemical biology research. This heterocyclic compound, featuring both a reactive bromoacetyl group and a carboxylic acid functionality, has demonstrated remarkable versatility in drug discovery applications. Recent studies have highlighted its potential as a key intermediate in the synthesis of targeted covalent inhibitors, particularly for enzymes containing nucleophilic residues in their active sites.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1804036-55-2 as a warhead precursor for developing irreversible inhibitors of Bruton's tyrosine kinase (BTK). The bromoacetyl group was shown to selectively alkylate a conserved cysteine residue (Cys481) in BTK, leading to potent and durable inhibition. This work represents an important advancement in the treatment of B-cell malignancies, with several derivatives currently in preclinical evaluation.
Structural-activity relationship (SAR) studies have revealed that the benzo[d]oxazole scaffold of 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid provides optimal geometry for target engagement while maintaining favorable physicochemical properties. Computational modeling indicates that the planar aromatic system facilitates π-π stacking interactions with tyrosine kinases, while the carboxylic acid moiety enables salt bridge formation with basic residues in the ATP-binding pocket.
Recent innovations in synthetic methodology have improved the accessibility of 1804036-55-2. A 2024 publication in Organic Process Research & Development describes a novel continuous flow synthesis route that achieves 85% yield with excellent purity (>99%), addressing previous challenges in large-scale production. This technological advancement is particularly significant as demand for this intermediate grows in pharmaceutical development pipelines.
Emerging applications extend beyond kinase inhibition. Researchers at several institutions have reported using 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid as a versatile linker in antibody-drug conjugates (ADCs). The bromoacetyl group enables efficient conjugation to antibody cysteine residues, while the carboxylic acid allows subsequent attachment of cytotoxic payloads through amide bond formation. This dual functionality positions 1804036-55-2 as a valuable tool in next-generation ADC development.
Ongoing research is exploring the compound's potential in PROTAC (proteolysis targeting chimera) design. The reactive handle can be used to tether E3 ligase ligands to target protein binders, creating bifunctional molecules that induce targeted protein degradation. Preliminary results suggest that derivatives of 1804036-55-2 show improved cellular permeability compared to traditional PROTAC linkers.
As the field of covalent drug discovery continues to expand, 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid is poised to play an increasingly important role. Its unique combination of reactivity and structural features makes it particularly valuable for addressing challenging drug targets. Future research directions likely include optimization of selectivity profiles and development of related analogs with tuned electrophilicity for different therapeutic applications.
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